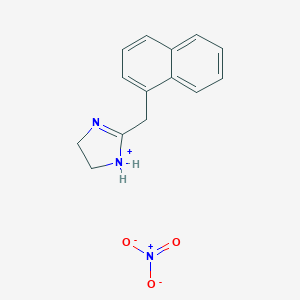
2,4-Dimetil-3-pentanona
Descripción general
Descripción
2,4-Dimethyl-3-pentanone, also known as diisopropyl ketone or isobutyrone, is an organic compound with the molecular formula C7H14O. It is a colorless liquid with a characteristic odor similar to camphor. This compound is insoluble in water but soluble in organic solvents .
Aplicaciones Científicas De Investigación
2,4-Dimethyl-3-pentanone is used in various scientific research applications:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
Target of Action
2,4-Dimethyl-3-pentanone, also known as diisopropyl ketone, is a type of ketone . Ketones are known to interact with various biological targets, including enzymes and receptors involved in metabolic processes.
Mode of Action
As a ketone, it may undergo nucleophilic addition reactions at the carbonyl group
Biochemical Pathways
It is known to be a metabolite , suggesting that it may be involved in metabolic pathways
Pharmacokinetics
Its physical properties, such as its boiling point and critical temperature , suggest that it may be volatile and could potentially be absorbed through inhalation. Its solubility in water is slightly soluble , which could impact its distribution and excretion.
Result of Action
As a metabolite , it may play a role in energy production or other metabolic processes
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4-Dimethyl-3-pentanone. For example, its volatility suggests that it could be affected by temperature and pressure . Additionally, its reactivity may be influenced by the presence of other substances in its environment .
Métodos De Preparación
2,4-Dimethyl-3-pentanone is primarily synthesized through the ketonization of isobutyric acid over a thorium oxide or zirconium oxide catalyst at 430°C . This method is preferred for industrial production due to its efficiency and yield. Additionally, it can be produced by the decarboxylation of propanoic acid using metal oxide catalysts .
Análisis De Reacciones Químicas
2,4-Dimethyl-3-pentanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions typically yield alcohols.
Substitution: It can participate in nucleophilic substitution reactions, forming different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .
Comparación Con Compuestos Similares
2,4-Dimethyl-3-pentanone can be compared with other similar compounds such as:
2-Methyl-3-pentanone: Similar in structure but with different physical properties and reactivity.
3-Heptanone: Another ketone with a longer carbon chain, leading to different applications and reactivity.
2,6-Dimethylcyclohexanone: A cyclic ketone with distinct properties and uses. These compounds share similarities in their functional groups but differ in their molecular structures, leading to unique properties and applications
Propiedades
IUPAC Name |
2,4-dimethylpentan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-5(2)7(8)6(3)4/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVNBWAKAOHACI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3038771 | |
| Record name | 2,4-Dimethylpentan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3038771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS], Liquid | |
| Record name | 2,4-Dimethyl-3-pentanone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10820 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2,4-Dimethyl-3-pentanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031429 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
125.40 °C. @ 760.00 mm Hg | |
| Record name | 2,4-Dimethyl-3-pentanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031429 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.7 mg/mL at 25 °C | |
| Record name | 2,4-Dimethyl-3-pentanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031429 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
13.4 [mmHg] | |
| Record name | 2,4-Dimethyl-3-pentanone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10820 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
565-80-0 | |
| Record name | Diisopropyl ketone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=565-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethyl-3-pentanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diisopropyl ketone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14662 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Pentanone, 2,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Dimethylpentan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3038771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dimethylpentan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.450 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIMETHYL-3-PENTANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AAP3A50IG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,4-Dimethyl-3-pentanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031429 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-69 °C | |
| Record name | 2,4-Dimethyl-3-pentanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031429 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,4-Dimethyl-3-pentanone?
A1: The molecular formula of 2,4-Dimethyl-3-pentanone is C₇H₁₄O, and its molecular weight is 114.19 g/mol.
Q2: Is there any spectroscopic data available for 2,4-Dimethyl-3-pentanone?
A2: While specific spectroscopic data is not provided in the abstracts, researchers frequently use techniques like ¹H NMR and ¹³C NMR to confirm the structure and investigate the reactions involving 2,4-Dimethyl-3-pentanone. [ [] ]
Q3: Is there any information available on the material compatibility of 2,4-Dimethyl-3-pentanone?
A3: 2,4-Dimethyl-3-pentanone is commonly used as a solvent for polymers like nitrocellulose and polypropylene. This suggests its compatibility with these materials. [ [], [] ]
Q4: How does 2,4-Dimethyl-3-pentanone react with Grignard reagents?
A4: Research indicates that the reaction of 2,4-Dimethyl-3-pentanone with Grignard reagents, such as the one derived from bromopropane, involves both competitive addition and reduction pathways. [ [] ]
Q5: Has 2,4-Dimethyl-3-pentanone been used in photochemical reactions?
A5: Yes, studies show that 2,4-Dimethyl-3-pentanone can participate in photochemical [2+2] cycloaddition reactions with transient enols generated from various alcohols and alkanones. [ [] ]
Q6: Can 2,4-Dimethyl-3-pentanone be used as a sensitizer in photopolymerization?
A6: Research demonstrates that 2,4-Dimethyl-3-pentanone acts as a sensitizer in the bulk photopolymerization of vinyl monomers. The process involves singlet and triplet photocleavage of the ketone, competing with monomer quenching. [ [] ]
Q7: How does 2,4-Dimethyl-3-pentanone interact with zirconium complexes?
A7: Studies reveal that 2,4-Dimethyl-3-pentanone undergoes regio- and stereoselective insertion reactions with both s-trans- and s-cis-diene complexes of zirconium, yielding (Z)-1,2-oxazirconacyclohept-4-enes. [ [] ]
Q8: Does 2,4-Dimethyl-3-pentanone exhibit any catalytic properties?
A8: While not directly acting as a catalyst, research shows that 2,4-Dimethyl-3-pentanone serves as an additive in rhodium-catalyzed cross-coupling reactions between vinylarenes and arylaluminum reagents. Its presence promotes the formation of stilbene derivatives. [ [] ]
Q9: Have there been any computational studies on the reactivity of 2,4-Dimethyl-3-pentanone?
A9: While specific computational studies focusing on 2,4-Dimethyl-3-pentanone are not mentioned in the abstracts, research on related ketones highlights the use of Density Functional Theory (DFT) calculations to understand their reactivity. [ [] ]
Q10: How does the structure of 2,4-Dimethyl-3-pentanone affect its reactivity compared to other ketones?
A10: The two methyl groups at the alpha position to the carbonyl group in 2,4-Dimethyl-3-pentanone introduce significant steric hindrance, influencing its reactivity. For instance, studies on the S(RN)1 reactions of 2-iodobenzenesulfonamide with ketone enolates show that increasing the steric bulk around the carbonyl group leads to a predominance of reductive dehalogenation over heteroannulation. [ [] ]
Q11: Is there any information on the toxicity of 2,4-Dimethyl-3-pentanone?
A11: Research on the toxicity of ketones, including a study focusing on Microtox EC50 values, indicates that the toxicity of ketones generally decreases with increasing molecular weight. The geometry around the carbonyl group also plays a role, with ketones having closer carbonyl groups exhibiting higher toxicity. [ [] ]
Q12: Are there any applications of 2,4-Dimethyl-3-pentanone in pharmaceutical research?
A12: While the provided abstracts do not directly mention pharmaceutical applications of 2,4-Dimethyl-3-pentanone, research on its aliphatic analogs, particularly 2,8-dibenzylcyclooctanone and 1,5-diphenyl-2,4-dimethyl-3-pentanone, highlight their potential hypocholesterolemic activity. This suggests that structural analogs of 2,4-Dimethyl-3-pentanone might hold promise for pharmaceutical development. [ [] ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


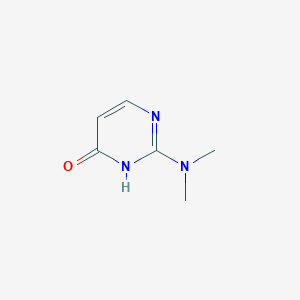
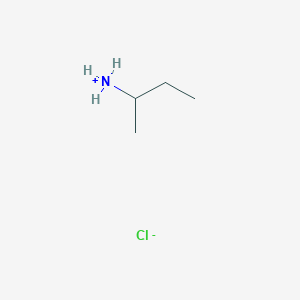

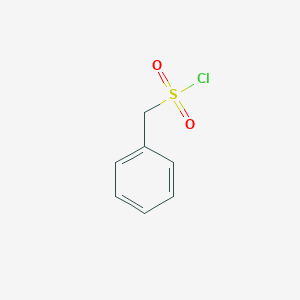

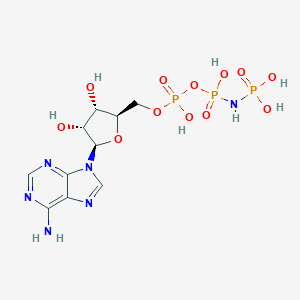




![N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide](/img/structure/B156845.png)

